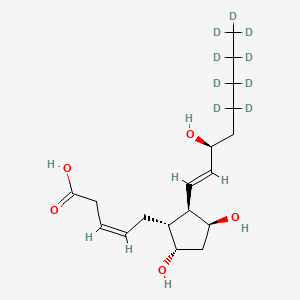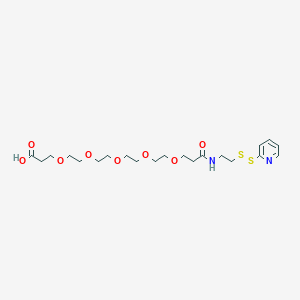
SPDP-PEG5-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SPDP-PEG5-acid is a polyethylene glycol-based PROTAC linker. It is a compound that combines the properties of polyethylene glycol and SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate). This compound is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
SPDP-PEG5-acid is synthesized by attaching SPDP to a polyethylene glycol chain. The synthesis involves the reaction of SPDP with a polyethylene glycol derivative that has a terminal carboxylic acid group. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
SPDP-PEG5-acid undergoes several types of chemical reactions, including:
Substitution Reactions: The SPDP moiety can react with amine and thiol groups, forming stable amide and disulfide bonds, respectively.
Cleavage Reactions: The disulfide bond in SPDP can be cleaved using reducing agents such as dithiothreitol (DTT), allowing for the release of the attached molecules.
Common Reagents and Conditions
Amine and Thiol Reactions: These reactions typically occur in phosphate-buffered saline (PBS) at a pH of 7-8.
Cleavage Reactions: Reducing agents like DTT are used to cleave the disulfide bond, usually at a pH of 7-9.
Major Products Formed
The major products formed from these reactions include amide-linked conjugates and cleaved disulfide products, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
SPDP-PEG5-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling the selective degradation of target proteins.
Biology: Facilitates the study of protein-protein interactions and the functional analysis of proteins by enabling their targeted degradation.
Medicine: Potential therapeutic applications in the development of targeted therapies for diseases such as cancer by degrading disease-causing proteins.
Industry: Used in the development of advanced drug delivery systems and bioconjugation techniques.
Mécanisme D'action
SPDP-PEG5-acid exerts its effects through the formation of PROTACs, which consist of two ligands connected by the this compound linker. One ligand binds to the target protein, while the other binds to an E3 ubiquitin ligase. This binding facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome . The SPDP moiety allows for the formation of stable amide and disulfide bonds, while the polyethylene glycol chain provides flexibility and solubility .
Comparaison Avec Des Composés Similaires
SPDP-PEG5-acid is unique due to its combination of SPDP and polyethylene glycol, which provides both reactivity and solubility. Similar compounds include:
SPDP-PEG3-acid: A shorter polyethylene glycol chain, providing less flexibility but similar reactivity.
SPDP-PEG4-acid: Slightly longer than SPDP-PEG3-acid, offering a balance between flexibility and reactivity.
SPDP-PEG6-acid: Longer polyethylene glycol chain, providing greater flexibility and solubility.
These compounds differ mainly in the length of the polyethylene glycol chain, which affects their solubility and flexibility in different applications .
Propriétés
Formule moléculaire |
C21H34N2O8S2 |
|---|---|
Poids moléculaire |
506.6 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[3-oxo-3-[2-(pyridin-2-yldisulfanyl)ethylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C21H34N2O8S2/c24-19(22-7-18-32-33-20-3-1-2-6-23-20)4-8-27-10-12-29-14-16-31-17-15-30-13-11-28-9-5-21(25)26/h1-3,6H,4-5,7-18H2,(H,22,24)(H,25,26) |
Clé InChI |
UBLCTOMLERHAKT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)SSCCNC(=O)CCOCCOCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


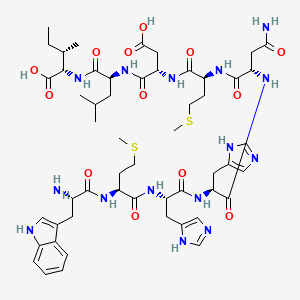
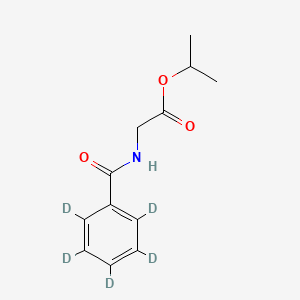
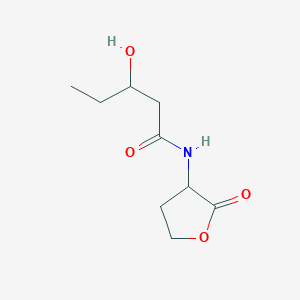

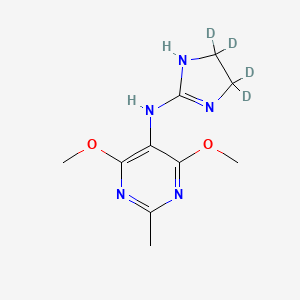



![3-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(triphenylmethylcarbamoyl)propanoyl)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B12427866.png)

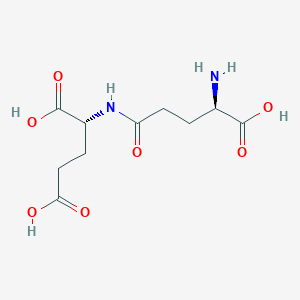
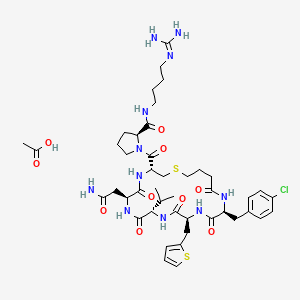
![7-[5-[[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-3-(3-naphthalen-1-yloxypropyl)-1-(2-piperazin-1-ylethyl)indole-2-carboxylic acid](/img/structure/B12427884.png)
